molecular formula C30H34N4O3S B2798873 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile CAS No. 340817-99-4

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile

Katalognummer: B2798873
CAS-Nummer: 340817-99-4
Molekulargewicht: 530.69
InChI-Schlüssel: FJULZZOKYLUYTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C30H34N4O3S and its molecular weight is 530.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile (CAS No. 340817-99-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C30H34N4O3S
  • Molecular Weight : 530.68 g/mol
  • CAS Number : 340817-99-4

Structural Characteristics

The compound features an adamantyl group, which is known for its ability to enhance lipophilicity and potentially improve bioavailability. The presence of functional groups such as sulfanyl and amino groups suggests possible interactions with biological targets.

Pharmacological Profile

  • Hypobetalipoproteinemic Activity :
    • Related compounds have shown efficacy in reducing plasma levels of apolipoprotein B, indicating potential use in managing dyslipidemia. Studies suggest that modifications in the molecular structure can enhance hypobetalipoproteinemic effects .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their ability to inhibit fungal growth by targeting cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol synthesis in fungi. This mechanism is relevant for antifungal drug development .
  • Cytotoxicity :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in lipid metabolism and fungal growth.
  • Receptor Modulation : The molecular structure suggests potential interactions with various receptors, influencing cellular signaling pathways.

Case Study 1: Hypobetalipoproteinemic Agents

A study on related compounds demonstrated that structural modifications could significantly enhance their potency as hypobetalipoproteinemic agents. The introduction of sulfur in place of oxygen was noted to maintain or increase activity, indicating the importance of functional group positioning in drug design .

Case Study 2: Antifungal Activity

Research involving the evaluation of antifungal agents highlighted the role of specific molecular configurations in binding affinity to CYP51 enzymes. The compound's structural features suggest it could be a candidate for further development as an antifungal agent due to its potential to disrupt ergosterol biosynthesis .

Summary of Findings

PropertyFinding
Hypobetalipoproteinemic ActivityEffective in reducing apolipoprotein B levels
Antifungal ActivityPotential inhibitor of CYP51 enzymes
CytotoxicityExhibits activity against cancer cell lines

Eigenschaften

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-butoxy-3-methoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S/c1-3-4-7-37-24-6-5-21(11-25(24)36-2)27-22(15-31)28(33)34-29(23(27)16-32)38-17-26(35)30-12-18-8-19(13-30)10-20(9-18)14-30/h5-6,11,18-20H,3-4,7-10,12-14,17H2,1-2H3,(H2,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULZZOKYLUYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.